![molecular formula C12H15NO2S B2495526 3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 878724-93-7](/img/structure/B2495526.png)
3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
3-((2,4-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide, also known as DMTD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. DMTD is a derivative of thiazole and has a unique structure that makes it an interesting compound for scientific research.
Scientific Research Applications
Neurotoxicity Studies
This compound and its metabolites are known to be potent neurotoxicants . They have been used in research to assess their cytotoxicity in HepG2 cells . This research is crucial for understanding the potential health risks associated with exposure to these compounds.
Insecticide/Acaricide Research
The compound is a metabolite of Amitraz, an insecticide/acaricide widely used to control parasitic diseases in beehives . Research in this area focuses on understanding the impact of these compounds on honeybee health and the quality of honey.
Organic Synthesis
N-(2,4-Dimethylphenyl)formamide, a metabolite of the compound, finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .
Polymer Synthesis
This compound is also an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Drug Design and Discovery
The compound’s structure can be used as a scaffold for the design and synthesis of new drug candidates. For instance, phenyl imidazolinone derivatives were synthesized from N 2-(2,4-dimethylphenyl)-N 1-methyformamidine (DPMF), a related compound .
Predictive Computational Toxicology
In silico strategies have been used to predict the compound’s potential target receptors and its ability to pass the blood-brain barrier . This research is vital for predicting the compound’s toxicity in the central and peripheral nervous systems.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . This compound also interacts with octopamine receptors .
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic receptor, leading to overexcitation . It also interacts with octopamine receptors, further enhancing this overexcitation . Additionally, it inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The overexcitation caused by Amitraz leads to paralysis and death in insects . The inhibition of monoamine oxidases and prostaglandins further contributes to this effect .
Pharmacokinetics
It is known that it undergoes hydrolysis to form n-(2,4-dimethylphenyl)-n’-methylformamidine (bst 27 271) and 2,4-dimethylformanilide (bst 27 919), with bst 27 271 occurring in higher amounts .
Result of Action
The result of Amitraz’s action is the overexcitation and subsequent paralysis and death of insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-3-4-12(10(2)7-9)13-11-5-6-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOMDJYETAURTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CS(=O)(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
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